![molecular formula C22H42N2O B12535824 N-[2-(dimethylamino)ethyl]octadeca-9,12-dienamide CAS No. 663953-69-3](/img/structure/B12535824.png)
N-[2-(dimethylamino)ethyl]octadeca-9,12-dienamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(dimethylamino)ethyl]octadeca-9,12-dienamide is a chemical compound with a complex structure that includes a dimethylaminoethyl group attached to an octadecadienamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]octadeca-9,12-dienamide typically involves the reaction of octadeca-9,12-dienoic acid with N,N-dimethylethylenediamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane to dissolve the reactants and products .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(dimethylamino)ethyl]octadeca-9,12-dienamide can undergo various chemical reactions, including:
Oxidation: The double bonds in the octadecadienamide backbone can be oxidized to form epoxides or diols.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of amides to amines.
Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.
Major Products
Oxidation: Epoxides, diols
Reduction: Amines
Substitution: Substituted amides
Applications De Recherche Scientifique
N-[2-(dimethylamino)ethyl]octadeca-9,12-dienamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of lipid metabolism and as a model compound for understanding the behavior of similar biological molecules.
Industry: Used in the formulation of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of N-[2-(dimethylamino)ethyl]octadeca-9,12-dienamide involves its interaction with biological membranes due to its amphiphilic nature. The dimethylamino group can interact with negatively charged components of the membrane, while the hydrophobic octadecadienamide backbone can insert into the lipid bilayer. This interaction can disrupt membrane integrity and affect cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(dimethylamino)ethyl]octadeca-9,12-dienamide
- N-[2-(dimethylamino)ethyl]octadeca-9,12-dien-1-ylcarbamate
- N-[2-(dimethylamino)ethyl]octadeca-9,12-dien-1-ylamine
Uniqueness
This compound is unique due to its specific combination of a dimethylaminoethyl group and an octadecadienamide backbone. This structure imparts distinct chemical and physical properties, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
663953-69-3 |
|---|---|
Formule moléculaire |
C22H42N2O |
Poids moléculaire |
350.6 g/mol |
Nom IUPAC |
N-[2-(dimethylamino)ethyl]octadeca-9,12-dienamide |
InChI |
InChI=1S/C22H42N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24(2)3/h8-9,11-12H,4-7,10,13-21H2,1-3H3,(H,23,25) |
Clé InChI |
AOENROBRCFVBHP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCC(=O)NCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


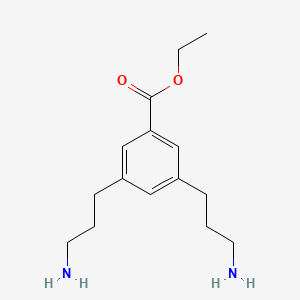
![2-[3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12535747.png)
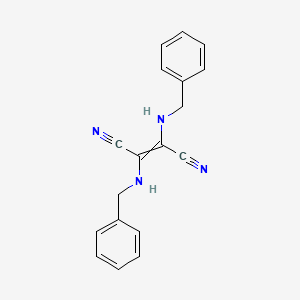
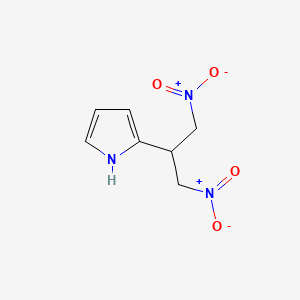
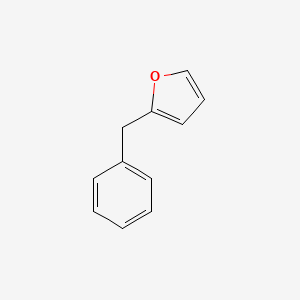
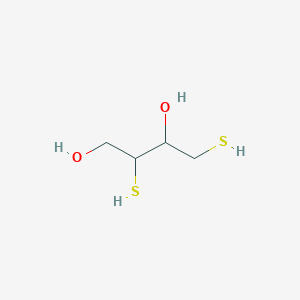
![N-hydroxy-4-[(2-propylpentanoylamino)methyl]benzamide](/img/structure/B12535781.png)
![2-Oxazolidinone, 4-decyl-3-[(4-methylphenyl)sulfonyl]-](/img/structure/B12535784.png)
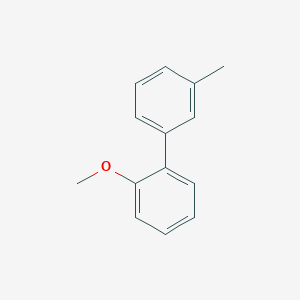
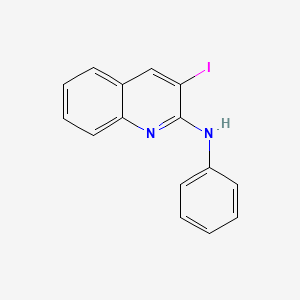
![2-(4'-Methoxy-5-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12535801.png)
![1-(Ethenyloxy)-3-[(E)-(4-methylphenyl)diazenyl]pentane-2,4-dione](/img/structure/B12535811.png)
![Pyridine, 2-chloro-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-](/img/structure/B12535812.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[3-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12535826.png)
